

# The Structure-Activity Relationship of DS18561882: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: DS18561882

Cat. No.: B8095293

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An in-depth analysis of the potent and selective MTHFD2 inhibitor, **DS18561882**, for professionals in drug development and cancer research.

## Introduction

**DS18561882** is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1] MTHFD2 is overexpressed in various cancer cells compared to healthy tissues, making it a compelling target for anticancer therapies.[2] **DS18561882** originates from a tricyclic coumarin scaffold and has demonstrated significant antitumor activity in preclinical models.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **DS18561882**, detailing its mechanism of action, quantitative data, and the experimental protocols used in its evaluation.

## Core Structure and Mechanism of Action

The foundational structure of **DS18561882** is a 1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one scaffold.[3] The primary mechanism of action for MTHFD2 inhibitors like **DS18561882** is the disruption of one-carbon metabolism, which leads to a depletion of formate essential for purine

synthesis. This ultimately results in the inhibition of DNA replication and cell growth arrest in cancer cells.[5]

The development of **DS18561882** involved key structural modifications to an initial lead compound to enhance its potency and selectivity. X-ray crystallography has been instrumental in elucidating the binding mode of **DS18561882** and its analogs within the MTHFD2 active site. [3]

## Structure-Activity Relationship (SAR)

The potency and selectivity of **DS18561882** are attributed to specific substitutions on its tricyclic coumarin core. The key modifications that led to the discovery of **DS18561882** include the incorporation of an amine moiety at the 8-position and a methyl group at the 7-position of the initial lead compound.[3] X-ray structure analysis revealed that a crucial interaction for the enhanced potency is the formation of a salt bridge between the amine moiety and the diphosphate linker of the NAD<sup>+</sup> cofactor.[3]

Furthermore, the replacement of a benzoic acid moiety with an ortho-substituted sulfonamide significantly improved cell permeability and, consequently, the cell-based growth inhibition against human breast cancer cell lines.[3]

## Quantitative Data Summary

The following tables summarize the key quantitative data for **DS18561882**, providing a clear comparison of its activity and selectivity.

Parameter	Value	Target(s)	Reference(s)
IC50	0.0063 μM	MTHFD2	[1]
0.57 μM	MTHFD1	[1]	
Selectivity	>90-fold for MTHFD2 over MTHFD1	MTHFD2/MTHFD1	[1]
GI50	140 nM	MDA-MB-231 (Breast Cancer Cells)	[3][6]

Animal Model	Cell Line	Dose	Effect	Reference(s)
Mouse Xenograft	MDA-MB-231	30, 100, or 300 mg/kg (oral, twice daily)	Dose-dependent tumor growth inhibition; 67% tumor growth inhibition (TGI) at 300 mg/kg	[1][6]

Parameter	30 mg/kg	100 mg/kg	300 mg/kg	Reference(s)
C <sub>max</sub> (µg/mL)	11.4	56.5	90.1	[1]
t <sub>1/2</sub> (hours)	2.21	2.16	2.32	[1]
AUC (µg·h/mL)	64.6	264	726	[1]

## Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of MTHFD2 inhibitors. The following are representative protocols for key experiments performed in the characterization of **DS18561882**.

### MTHFD2 Enzymatic Assay

This assay determines the direct inhibitory effect of a compound on the MTHFD2 enzyme.

Materials:

- Recombinant human MTHFD2 protein
- Assay buffer
- **DS18561882** or other test compounds
- 5,10-methylenetetrahydrofolate (CH<sub>2</sub>-THF)
- NAD<sup>+</sup>

- Plate reader (fluorescence or absorbance)

Procedure:

- Prepare a reaction mixture containing the assay buffer, recombinant MTHFD2 enzyme, and varying concentrations of the test inhibitor.
- Initiate the enzymatic reaction by adding the substrates, CH<sub>2</sub>-THF and NAD<sup>+</sup>.
- Incubate the reaction at a controlled temperature, typically 37°C.
- Measure the production of NADH, a product of the dehydrogenase reaction, over time using a plate reader.
- Calculate the rate of NADH production and determine the half-maximal inhibitory concentration (IC<sub>50</sub>) by fitting the data to a dose-response curve.

## Cell Viability Assay (GI<sub>50</sub> Determination)

This cell-based assay measures the effect of the inhibitor on cancer cell proliferation.

Materials:

- MDA-MB-231 human breast cancer cells (or other suitable cancer cell line)
- Cell culture medium and supplements
- **DS18561882** or other test compounds
- 96-well plates
- Reagent for measuring cell viability (e.g., CellTiter-Glo®)

Procedure:

- Seed cancer cells into 96-well plates and allow them to adhere overnight.
- Treat the cells with a range of concentrations of the MTHFD2 inhibitor.

- Incubate the plates for a period of 72 hours.
- Measure cell viability using a suitable reagent according to the manufacturer's instructions.
- Calculate the half-maximal growth inhibition (GI50) from the resulting dose-response curve.

## In Vivo Mouse Xenograft Model

This animal model evaluates the anti-tumor efficacy and tolerability of the MTHFD2 inhibitor in a living organism.

Materials:

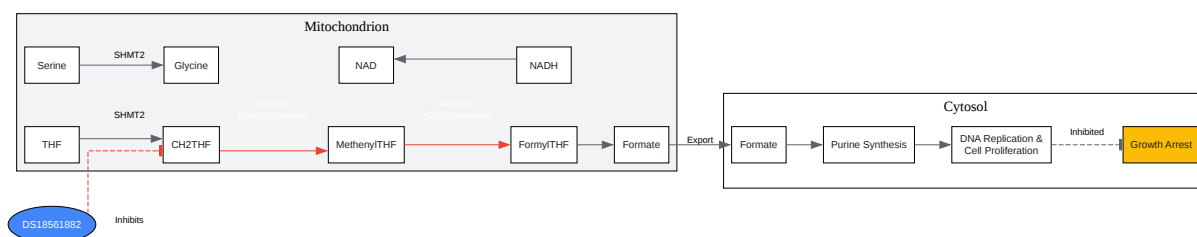
- Immunocompromised mice (e.g., BALB/c nude)
- MDA-MB-231 human breast cancer cells
- **DS18561882** formulated for oral administration (e.g., suspension in 0.5% methyl cellulose)
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject human cancer cells into the flank of immunocompromised mice.
- Allow the tumors to grow to a palpable size.
- Randomize the mice into vehicle control and treatment groups.
- Administer **DS18561882** or vehicle orally at the specified dose and schedule (e.g., 300 mg/kg, twice daily).
- Regularly measure tumor volume and monitor the body weight of the mice throughout the study.
- At the end of the study, excise and weigh the tumors to determine the extent of tumor growth inhibition.

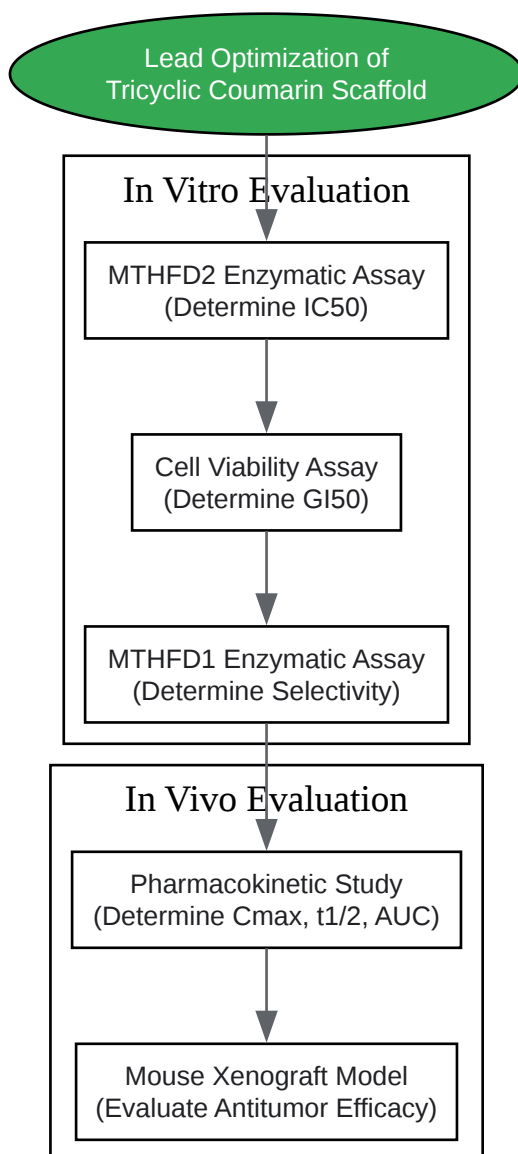
## Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the scientific rationale and processes involved in the study of **DS18561882**.



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**Figure 1:** MTHFD2 Inhibition Signaling Pathway.



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**Figure 2:** Experimental Workflow for **DS18561882** Evaluation.

## Conclusion

**DS18561882** stands out as a highly potent and selective MTHFD2 inhibitor with promising in vivo antitumor activity. The detailed structure-activity relationship studies have been pivotal in optimizing its pharmacological properties. The experimental protocols outlined in this guide provide a framework for the continued investigation of **DS18561882** and the development of novel MTHFD2-targeted cancer therapies. Further research into the clinical potential of **DS18561882** is warranted.

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